molecular formula C18H26O4 B1325958 Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate CAS No. 898757-48-7

Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate

Cat. No. B1325958
M. Wt: 306.4 g/mol
InChI Key: NNYDNDIHIRTHDT-UHFFFAOYSA-N
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Description

Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate, also known as EEP, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of approximately 60°C and a boiling point of approximately 300°C. EEP has been widely used in the synthesis of various compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Efficient Synthesis of Chiral Precursors

    Ethyl 8-chloro-6-oxooctanoate, a compound similar to Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate, has been used for the efficient synthesis of ethyl (S)-8-chloro-6-hydroxyoctanoate, a chiral precursor for the synthesis of (R)-α-lipoic acid (Chen et al., 2014).

  • Chemoenzymatic Synthesis

    In a related process, the reduction of ethyl 2-hydroxy-3-oxooctanoate, which shares structural similarities with Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate, yields compounds with high diastereoselectivity and enantioselectivity, useful in the synthesis of hydroxy-γ-decalactone (Fadnavis et al., 1999).

  • Regioselective Synthesis

    Ethyl 2,4-dioxooctanoate, another similar compound, has been utilized in the regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, demonstrating the potential for Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate in targeted organic syntheses (Ashton & Doss, 1993).

Pharmaceutical and Medicinal Applications

  • Anticancer Agent Synthesis

    In the field of medicinal chemistry, ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, structurally related to Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate, have shown potential in binding cellular tubulin and exhibiting cytotoxic activity against experimental neoplasms (Temple et al., 1989).

  • Synthesis of Antimicrobial Compounds

    Ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, a derivative of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate, has been utilized in synthesizing thiazoles and fused derivatives with antimicrobial activities (Wardkhan et al., 2008).

Industrial and Chemical Engineering

  • Synthesis of Agrochemicals: Ethyl-2-(p-ethoxyphenyl) propenoate, closely related to Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate, is an important intermediate in synthesizing cycloprothrin, a substitute for highly poisonous pesticides (Jianquan, 2007).

properties

IUPAC Name

ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-3-21-17-13-10-9-11-15(17)16(19)12-7-5-6-8-14-18(20)22-4-2/h9-11,13H,3-8,12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYDNDIHIRTHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645779
Record name Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate

CAS RN

898757-48-7
Record name Ethyl 2-ethoxy-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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